![molecular formula C17H22N4O2 B14402772 N,N-Diethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea CAS No. 88421-13-0](/img/structure/B14402772.png)
N,N-Diethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-N’-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea is a chemical compound that belongs to the class of urea derivatives This compound features a pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea typically involves the reaction of 6-oxo-3-phenylpyridazine with N,N-diethylurea. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of N,N-Diethyl-N’-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, large-scale purification methods, such as distillation and crystallization, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-N’-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyridazine ring or the urea moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
N,N-Diethyl-N’-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-N’-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-N’-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea: A similar compound with methyl groups instead of ethyl groups.
N,N-Diethyl-N’-[2-(6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl)ethyl]urea: A compound with a thienyl group instead of a phenyl group.
Uniqueness
N,N-Diethyl-N’-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
88421-13-0 |
|---|---|
Formule moléculaire |
C17H22N4O2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
1,1-diethyl-3-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]urea |
InChI |
InChI=1S/C17H22N4O2/c1-3-20(4-2)17(23)18-12-13-21-16(22)11-10-15(19-21)14-8-6-5-7-9-14/h5-11H,3-4,12-13H2,1-2H3,(H,18,23) |
Clé InChI |
QCJMWQGWCBZSRL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


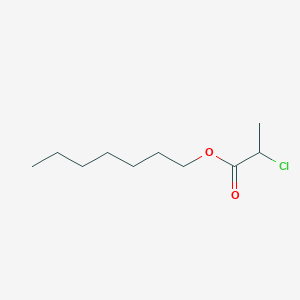
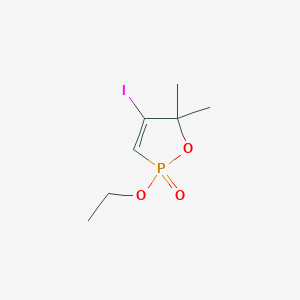


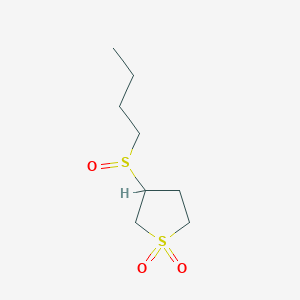
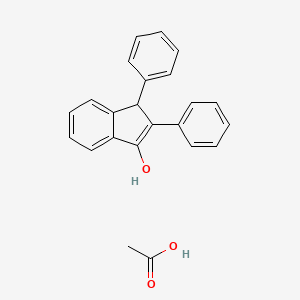


![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)
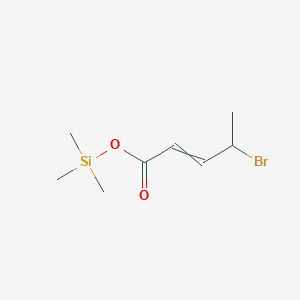

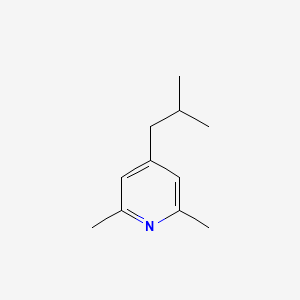
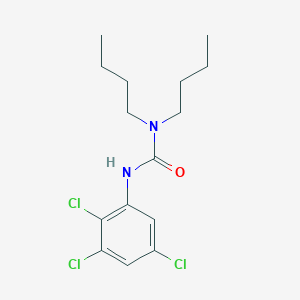
![1,4-Bis[(ethenylsulfanyl)methyl]benzene](/img/structure/B14402768.png)
